An In-depth Technical Guide to Terbinafine: Discovery, Origin, and Core Mechanisms
An In-depth Technical Guide to Terbinafine: Discovery, Origin, and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terbinafine (B446) is a synthetic allylamine (B125299) antifungal agent that has become a cornerstone in the treatment of dermatophytic infections. Its discovery in 1991 marked a significant advancement in antifungal therapy due to its specific mechanism of action and fungicidal activity. This technical guide provides a comprehensive overview of the discovery, origin, and core functionalities of Terbinafine. It delves into its mechanism of action, targeting squalene (B77637) epoxidase in the fungal ergosterol (B1671047) biosynthesis pathway, and presents detailed experimental protocols for its evaluation. Quantitative data on its biological activity are summarized, and a representative chemical synthesis route is detailed. Visualizations of the key signaling pathway and experimental workflows are provided to facilitate a deeper understanding of this important antifungal compound.
Discovery and Origin
Terbinafine, sold under the brand name Lamisil among others, was discovered in 1991.[1] It belongs to the allylamine class of antifungal medications.[1] Developed by Novartis, its emergence was part of a shift towards mechanism-based rational drug design, aiming for high specificity and fungicidal, rather than fungistatic, action. Terbinafine first became clinically available in Europe in 1991 and received FDA approval in the United States on December 30, 1992.[1][2] It is included on the World Health Organization's List of Essential Medicines.[1]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Terbinafine exerts its antifungal effect by specifically inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[3][4] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a precursor to lanosterol, which is ultimately converted to ergosterol.[5] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and function.[5]
The inhibition of squalene epoxidase by Terbinafine has a dual fungicidal effect:
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Ergosterol Depletion: The blockage of ergosterol synthesis compromises the structural integrity of the fungal cell membrane, leading to increased permeability and eventual cell lysis.[6][7]
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Squalene Accumulation: The inhibition of squalene epoxidase leads to the intracellular accumulation of squalene, which is toxic to the fungal cell at high concentrations, further contributing to cell death.[6][8]
Terbinafine exhibits a high degree of selectivity for the fungal squalene epoxidase over its mammalian counterpart, which is essential for cholesterol biosynthesis.[8] This selectivity is a key factor in its favorable safety profile.
Signaling Pathway Diagram
Caption: Ergosterol biosynthesis pathway and the inhibitory action of Terbinafine.
Quantitative Biological Data
The potency of Terbinafine has been quantified through various in vitro studies. The following tables summarize key inhibitory and minimum inhibitory concentration data.
Table 1: Squalene Epoxidase Inhibition
| Organism | Inhibition Constant (Ki) | IC50 | Notes |
| Candida albicans | 30 nM[8] | - | Potent non-competitive inhibitor.[8] |
| Rat Liver | 77 µM[8] | - | Competitive inhibitor, demonstrating selectivity for the fungal enzyme.[8] |
| Trichophyton rubrum | - | 15.8 nM[4] | The primary target in dermatophyte infections.[4] |
Table 2: In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC)
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Candida albicans | 1[7] | 4[7] | 0.03 to >128[7] |
| Candida parapsilosis | - | 0.125[7] | - |
| Aspergillus fumigatus | 1.6[9] | 1.6[9] | - |
| Aspergillus flavus | 0.8[9] | 0.8[9] | - |
| Aspergillus niger | 0.4[9] | 0.4[9] | - |
| Dermatophytes | - | - | 0.001 to 0.01[9] |
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method (NCCLS/CLSI M27-A)
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of Terbinafine against yeast isolates.
4.1.1. Materials
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96-well microtiter plates
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RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Terbinafine stock solution (dissolved in DMSO)
-
Fungal inoculum, adjusted to 0.5 McFarland standard
-
Spectrophotometer or microplate reader
4.1.2. Procedure
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Drug Dilution: Prepare serial twofold dilutions of Terbinafine in RPMI 1640 medium in the microtiter plate wells. The final concentration range should typically span from 0.03 to 16 µg/mL.
-
Inoculum Preparation: Culture the fungal isolate on Sabouraud dextrose agar. Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted Terbinafine. Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
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MIC Determination: The MIC is defined as the lowest concentration of Terbinafine that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the drug-free growth control.[8] The endpoint can be determined visually or by using a microplate reader.
Experimental Workflow Diagram
Caption: Workflow for antifungal susceptibility testing using the broth microdilution method.
Chemical Synthesis
A common synthetic route to Terbinafine hydrochloride is a multi-step process. The following is a representative laboratory-scale synthesis.
Step 1: Synthesis of N-methyl-1-naphthalenemethylamine
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1-Chloromethylnaphthalene is reacted with an excess of monomethylamine in a suitable solvent such as ethanol (B145695) or tetrahydrofuran.
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The reaction mixture is stirred at room temperature or with gentle heating to drive the reaction to completion.
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The resulting N-methyl-1-naphthalenemethylamine is isolated by extraction and purified by distillation or chromatography.
Step 2: Synthesis of 1-chloro-6,6-dimethyl-2-hepten-4-yne (B17981)
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tert-Butylacetylene is reacted with a strong base, such as n-butyllithium, to form the corresponding lithium acetylide.
-
This is then reacted with acrolein to form 6,6-dimethyl-1-hepten-4-yn-3-ol.
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The alcohol is then converted to the chloride, 1-chloro-6,6-dimethyl-2-hepten-4-yne, using a chlorinating agent like thionyl chloride.
Step 3: Synthesis of Terbinafine
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N-methyl-1-naphthalenemethylamine (from Step 1) is reacted with 1-chloro-6,6-dimethyl-2-hepten-4-yne (from Step 2) in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide.[3]
-
The reaction mixture is heated to facilitate the condensation reaction.
-
After the reaction is complete, the crude Terbinafine is isolated by extraction.
Step 4: Formation of Terbinafine Hydrochloride
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The crude Terbinafine base is dissolved in a suitable organic solvent, such as isopropanol (B130326) or ethyl acetate.
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A solution of hydrochloric acid in a suitable solvent is added to the Terbinafine solution to precipitate Terbinafine hydrochloride.
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The resulting white crystalline solid is collected by filtration, washed, and dried to yield pure Terbinafine hydrochloride.
Conclusion
Terbinafine remains a vital tool in the management of fungal infections, particularly those of the skin, hair, and nails. Its targeted inhibition of squalene epoxidase provides a highly effective and selective mechanism of action, leading to fungicidal activity against a broad range of dermatophytes. The well-established chemical synthesis and clear understanding of its biological activity, supported by robust in vitro testing methodologies, solidify its importance in both clinical practice and ongoing research in the field of mycology and drug development. This guide has provided a detailed overview of the core technical aspects of Terbinafine, serving as a valuable resource for professionals in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 5. In vitro assay of squalene epoxidase of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. jchr.org [jchr.org]
- 9. CN1362400A - Synthesis of terbinafine hydrochloride - Google Patents [patents.google.com]
